molecular formula C11H9F5O3 B14533421 Carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester CAS No. 62631-36-1

Carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester

Cat. No.: B14533421
CAS No.: 62631-36-1
M. Wt: 284.18 g/mol
InChI Key: JMKGTCOQBMMCKJ-UHFFFAOYSA-N
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Description

Carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester: is an organic compound with the molecular formula C12H13F5O3. It is a type of ester derived from carbonic acid and pentafluorophenol. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester typically involves the reaction of pentafluorophenol with a carbonic acid derivative, such as phosgene or a carbonyl diimidazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this ester can involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be attacked by nucleophiles, leading to the formation of different products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form carbonic acid and pentafluorophenol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether.

Major Products Formed:

    Nucleophilic substitution: Depending on the nucleophile, products can include carbamates or carbonates.

    Hydrolysis: The primary products are carbonic acid and pentafluorophenol.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Chemistry: Carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester is used as an intermediate in organic synthesis. It is particularly useful in the formation of carbamates and carbonates, which are important in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify proteins and peptides. The ester group can react with amino groups in proteins, allowing for the attachment of various functional groups or labels.

Medicine: The compound is used in the synthesis of prodrugs, which are inactive compounds that can be metabolized in the body to release active drugs. This approach can improve the bioavailability and reduce the side effects of certain medications.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings

Mechanism of Action

The mechanism of action of carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester involves the formation of a tetrahedral intermediate during nucleophilic substitution reactions. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to release the leaving group and form the final product.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups, such as amines and alcohols. The pathways involved in its reactions include nucleophilic acyl substitution and hydrolysis.

Comparison with Similar Compounds

    Pentafluorophenyl esters: These esters, such as pentafluorophenyl acetate, share similar reactivity and are used in similar applications.

    Succinimidyl esters: These compounds are also used for protein modification and have similar reactivity but differ in their leaving groups.

Uniqueness: Carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester is unique due to the presence of the pentafluorophenyl group, which enhances its reactivity and stability. This makes it particularly useful in applications where other esters might be less effective or more prone to hydrolysis.

Properties

IUPAC Name

tert-butyl (2,3,4,5,6-pentafluorophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O3/c1-11(2,3)19-10(17)18-9-7(15)5(13)4(12)6(14)8(9)16/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKGTCOQBMMCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450601
Record name Carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62631-36-1
Record name Carbonic acid, 1,1-dimethylethyl pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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